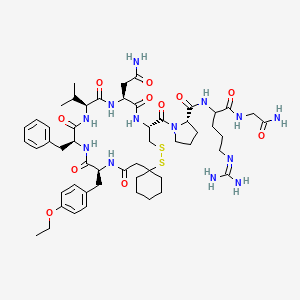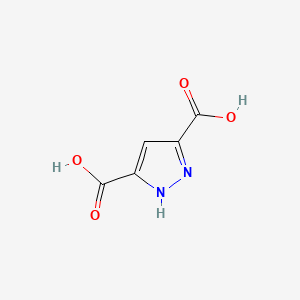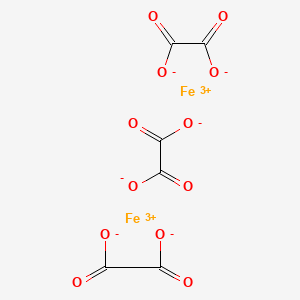
Eisenoxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron oxalate, also known as ferrous oxalate, is an inorganic compound with the formula FeC₂O₄. It exists in two forms: anhydrous and dihydrate (FeC₂O₄·2H₂O). The dihydrate form is commonly known as humboldtine. Iron oxalate is typically a yellow powder that is poorly soluble in water. It is used in various applications, including as a precursor for the synthesis of other iron compounds and in scientific research.
Wissenschaftliche Forschungsanwendungen
Iron oxalate has a wide range of applications in scientific research:
Biology: Studied for its role in biological systems, particularly in the context of iron metabolism and transport.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron oxalate can be synthesized through several methods. One common laboratory method involves the reaction of iron(II) sulfate with oxalic acid in an aqueous solution. The reaction is as follows: [ \text{FeSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O} + \text{H}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of iron oxalate often involves the extraction of iron from iron ore using oxalic acid, followed by photo-reduction. This method is efficient and environmentally friendly, as it utilizes waste materials from the steel industry .
Analyse Chemischer Reaktionen
Types of Reactions: Iron oxalate undergoes various chemical reactions, including:
-
Oxidation: Iron(II) oxalate can be oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate. [ 2 \text{FeC}_2\text{O}_4 + \text{H}_2\text{O}_2 + 2 \text{H}_3\text{O}^+ + \text{C}_2\text{O}_4^{2-} \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 + 4 \text{H}_2\text{O} ]
-
Thermal Decomposition: When heated, iron oxalate decomposes to form iron oxides, carbon dioxide, carbon monoxide, and water. [ \text{FeC}_2\text{O}_4 \rightarrow \text{FeO} + \text{CO}_2 + \text{CO} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Thermal Conditions: Heating to temperatures around 190°C for decomposition.
Major Products:
Iron(III) oxalate: Formed through oxidation.
Iron oxides: Formed through thermal decomposition.
Wirkmechanismus
The mechanism of action of iron oxalate involves its ability to undergo redox reactions. In biological systems, iron oxalate can participate in electron transfer processes, influencing iron metabolism and transport. The compound’s ability to form coordination complexes with various ligands also plays a crucial role in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Iron oxalate can be compared with other similar compounds, such as:
Iron(III) oxalate (Fe₂(C₂O₄)₃): Unlike iron(II) oxalate, iron(III) oxalate is more stable and less reactive.
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]): This compound is used as a photochemical reagent and has different solubility properties compared to iron oxalate.
Sodium ferrioxalate (Na₃[Fe(C₂O₄)₃]): Similar to potassium ferrioxalate, it is used in photochemical studies and has distinct chemical properties.
Iron oxalate’s uniqueness lies in its versatility as a precursor for various advanced materials and its role in redox reactions, making it valuable in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
2944-66-3 |
|---|---|
Molekularformel |
C6Fe2O12 |
Molekulargewicht |
375.75 g/mol |
IUPAC-Name |
iron(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
VEPSWGHMGZQCIN-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3] |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3] |
| 15843-42-2 446884-61-3 2944-66-3 |
|
Piktogramme |
Irritant |
Synonyme |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


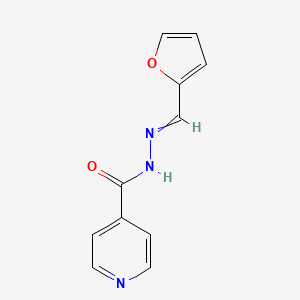
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B1209926.png)

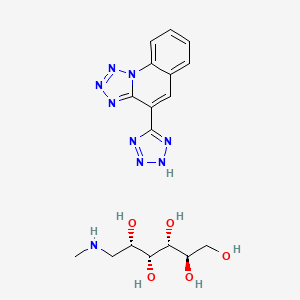
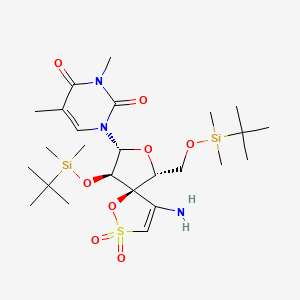
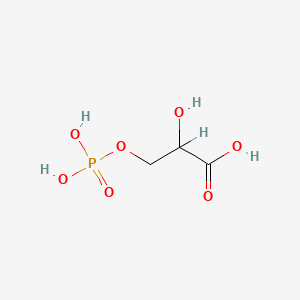

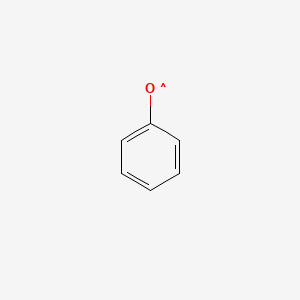
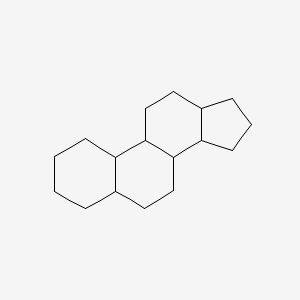
![{2-[(2,6-dichlorophenyl)amino]phenyl}acetate](/img/structure/B1209939.png)
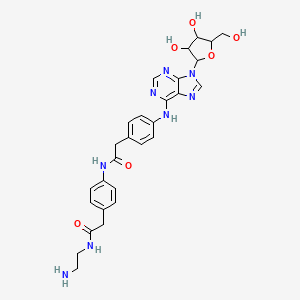
![(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester](/img/structure/B1209942.png)
